1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which incorporates fluorine and multiple methyl groups, making it of significant interest in various scientific fields, particularly in medicinal chemistry and agrochemical research. The compound's CAS number is 1856075-68-7, and it has a molecular formula of C12H19FN5 with a molecular weight of 287.77 g/mol .
1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine falls under the category of heterocyclic compounds due to its pyrazole structure, which contains nitrogen atoms in its ring system. Pyrazoles are known for their diverse biological activities, making them valuable in pharmaceutical development .
The synthesis of 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
The synthetic route may involve:
The molecular structure of 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine features:
Property | Value |
---|---|
Molecular Formula | C12H19FN5 |
Molecular Weight | 287.77 g/mol |
IUPAC Name | 1-Ethyl-N-[...]-3-methyl... |
InChI | InChI=1S/C12H19FN5... |
InChI Key | UYLSQGNMKCSKLW-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(C(=N1)NCC2=C(N(N=C2C)F)C)C |
The compound can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
These reactions highlight the compound's versatility in organic synthesis.
The physical properties include:
Relevant chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are essential for understanding how the compound behaves in different environments.
The scientific applications of 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine include:
This compound's unique structure and properties make it a valuable subject for ongoing research across multiple scientific disciplines.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: